Cas no 1805584-99-9 (Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)

エチル3-ブロモ-4-シアノ-2-(トリフルオロメチル)安息香酸エステルは、高度に官能基化された芳香族化合物であり、有機合成における重要な中間体として利用されます。分子内にブロモ基、シアノ基、トリフルオロメチル基という3つの反応性に富む官能基を有しており、多様な誘導体合成が可能です。特に医農薬品開発分野において、構造修飾の起点として有用性が高く、電子求引性基の存在により求電子芳香族置換反応などで良好な位置選択性を示します。結晶性が良好で取り扱いやすく、安定性にも優れるため実験室規模から工業的生産まで幅広く適用可能です。

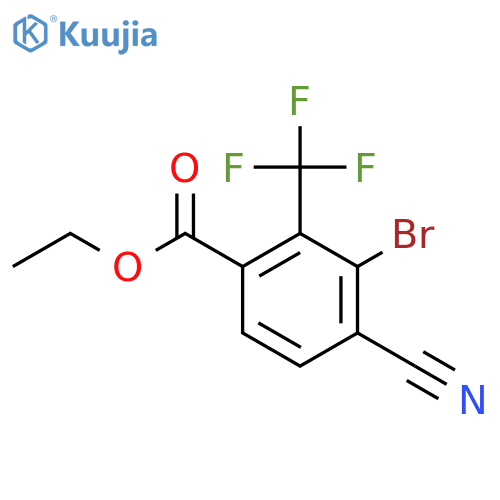

1805584-99-9 structure

商品名:Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate

CAS番号:1805584-99-9

MF:C11H7BrF3NO2

メガワット:322.077992677689

CID:4948311

Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate

-

- インチ: 1S/C11H7BrF3NO2/c1-2-18-10(17)7-4-3-6(5-16)9(12)8(7)11(13,14)15/h3-4H,2H2,1H3

- InChIKey: LYJZMKDBCDMDHP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C=CC(C(=O)OCC)=C1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 50.1

Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017153-1g |

Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate |

1805584-99-9 | 97% | 1g |

1,475.10 USD | 2021-06-18 |

Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

1805584-99-9 (Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 503537-97-1(4-bromooct-1-ene)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 307-59-5(perfluorododecane)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬